1-ベンジルピロール

概要

説明

Synthesis Analysis

The synthesis of 1-Benzylpyrrole and its derivatives involves several key methods. For instance, the synthesis of 3-hydroxypyrroles has been achieved through the hydrogenolysis of benzyl esters or acid cleavage of tert-butyl ester, showcasing a method that might be adaptable for synthesizing 1-Benzylpyrrole derivatives (Momose et al., 1979). Another approach includes the synthesis of 1-benzyl-4-(chloromethyl)piperidine as a building block for compounds of pharmacological interest, suggesting the versatility of benzylated nitrogen heterocycles (Rodríguez-Franco & Fernández-Bachiller, 2002).

Molecular Structure Analysis

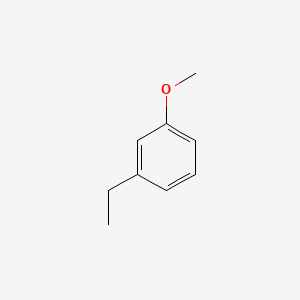

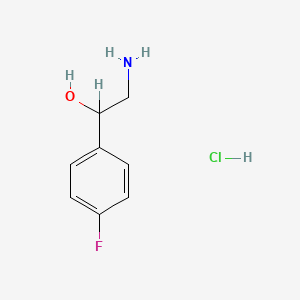

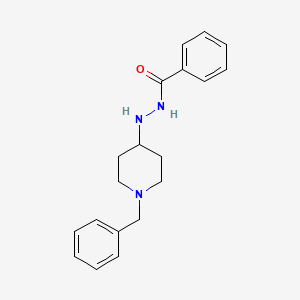

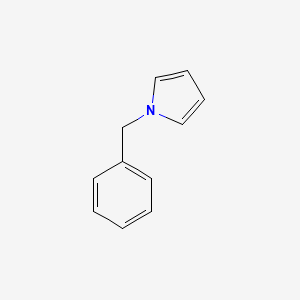

The molecular structure of 1-Benzylpyrrole features the benzyl group attached to the nitrogen-containing pyrrole ring. This structural motif is essential for its chemical reactivity and properties. Computational studies have been conducted to explore the structure-directing effects of benzylpyrrolidine and its derivatives in the synthesis of microporous materials, indicating the significance of the benzyl substitution on nitrogen heterocycles (Gómez-Hortigüela et al., 2004).

Chemical Reactions and Properties

1-Benzylpyrrole participates in various chemical reactions, demonstrating its reactivity and utility as an intermediate. For example, it has been used for the preparation and reactivity of 2,2′-dilithio-1-phenylpyrrole, illustrating its potential in synthesizing new heterocyclic systems (Cheeseman & Greenberg, 1979). Additionally, the trapping of metabolically generated electrophilic species with cyanide ion during the metabolism of 1-benzylpyrrolidine underscores its chemical behavior under physiological conditions (Ho & Castagnoli, 1980).

Physical Properties Analysis

The physical properties of 1-Benzylpyrrole, such as solubility, melting point, and boiling point, are influenced by the presence of the benzyl group. While specific data on 1-Benzylpyrrole was not directly provided in the searched literature, the properties of related compounds, such as 3-hydroxypyrroles and their tautomerism, offer insights into how substituents like the benzyl group affect the physical characteristics of pyrrole derivatives.

Chemical Properties Analysis

The chemical properties of 1-Benzylpyrrole, including its acidity, basicity, and reactivity towards various reagents, are pivotal for its applications in organic synthesis and drug discovery. The synthesis of halogenated benzyl- and benzoylpyrroles demonstrates the compound's versatility in functionalization reactions, highlighting its potential for further chemical modifications (Renneberg et al., 1993).

科学的研究の応用

医薬品: 治療薬合成

1-ベンジルピロールは、様々な治療薬の合成において興味深い化合物です。その構造は、潜在的な薬理活性を持つ分子の作成における構成要素として役立ちます。 例えば、1-ベンジルピロールと類似の構造を持つピロリジンアルカロイドは、抗酸化作用、抗炎症作用、神経薬理作用など、様々な生物活性を持つことが示されています 。これは、1-ベンジルピロールが新しい医薬品の開発における貴重な前駆体となりうることを示唆しています。

材料科学: ポリマー合成

材料科学において、1-ベンジルピロールは新規ポリマーの合成に利用できます。 ポリマー鎖への組み込みにより、高度な複合材料やコーティングの作成に役立つ可能性のある、ユニークな電気的または機械的特性を持つ材料が得られます .

分析化学: クロマトグラフィー

1-ベンジルピロールは、特にクロマトグラフィーにおいて、標準物質または誘導体として、複雑な混合物の検出および定量のための分析化学において応用が見られます。 そのユニークな化学的特徴により、様々な分析技術において精密な測定が可能になります .

薬理学: 創薬

薬理学における1-ベンジルピロールの役割は、特に創薬において重要です。その構造は、所望の生物活性を持つ化合物の作成につながる改変に適しています。 それは、改善された有効性と安全性プロファイルを備えた新薬を開発するための足場として役立ちます .

産業用途: 化学製造

産業用途では、1-ベンジルピロールは様々な化学品の製造における中間体として使用されます。 その反応性により、さまざまな産業プロセスに必要な複雑な分子を作成するのに適しています .

Safety and Hazards

1-Benzylpyrrole is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

1-benzylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEQHKCQXDKYEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062150 | |

| Record name | 1H-Pyrrole, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2051-97-0 | |

| Record name | N-Benzylpyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole, 1-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzylpyrrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzylpyrrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole, 1-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrrole, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylpyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the benzyl group in 1-benzylpyrrole influence its reactivity compared to unsubstituted pyrrole?

A1: [] The benzyl group in 1-benzylpyrrole exhibits a directing effect, leading to a significant increase in electrophilic substitution reactions occurring at the 3-position of the pyrrole ring. This contrasts with pyrrole and 1-methylpyrrole, where 2-substitution is more prevalent. For instance, nitration, bromination, and formylation reactions demonstrate this preference for 3-substitution in 1-benzylpyrrole.

Q2: Can the benzyl group in 1-benzylpyrrole derivatives be easily removed?

A2: [] Attempts to remove the benzyl group from methyl 1-benzyl-3-pyrrolecarboxylate through hydrogenolysis, even under increasingly harsh conditions, proved unsuccessful.

Q3: What are the applications of 1-benzylpyrrole in synthetic chemistry?

A3: 1-Benzylpyrrole serves as a versatile building block in synthesizing various complex molecules.

Q4: How effective are pyrroles, including 1-benzylpyrrole, in preventing the formation of nitrosamines?

A4: [] Several pyrroles, including 1-benzylpyrrole, demonstrate a significant ability to hinder the formation of N-nitrosomorpholine, a model nitrosamine, in an acidic environment. Notably, some pyrrole derivatives exhibited superior blocking capabilities compared to established agents like ascorbic acid. This inhibition arises from the pyrroles' ability to react preferentially with nitrite, thereby preventing it from reacting with the amine to form the N-nitroso compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。